molecular formula C25H20ClN3O3 B2473552 (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE CAS No. 380476-39-1

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE

Cat. No.: B2473552
CAS No.: 380476-39-1
M. Wt: 445.9
InChI Key: UAMZJECMFSQTSX-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and an acetamidophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenylmethoxyphenyl intermediate, followed by the introduction of the cyano group and the acetamidophenyl group under controlled conditions. Common reagents used in these reactions include chlorinating agents, cyanating agents, and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c1-17(30)28-21-9-11-22(12-10-21)29-25(31)20(15-27)13-18-5-4-7-23(14-18)32-16-19-6-2-3-8-24(19)26/h2-14H,16H2,1H3,(H,28,30)(H,29,31)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMZJECMFSQTSX-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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